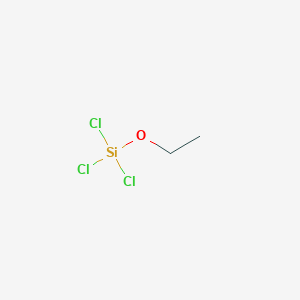
Trichloro(ethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(ethoxy)silane is an organosilicon compound with the molecular formula C₂H₅Cl₃OSi. It is a colorless liquid that is primarily used in the synthesis of other silicon-containing compounds. This compound is known for its reactivity, particularly in hydrolysis and condensation reactions, making it valuable in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(ethoxy)silane can be synthesized through the reaction of silicon tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{SiCl}_4 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OSiCl}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity silicon and hydrogen chloride gasThis method ensures high yields and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(ethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohol.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts like acids or bases to facilitate the reaction.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trichloro(ethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification techniques to create hydrophobic or hydrophilic surfaces.
Biology: Utilized in the preparation of biocompatible materials and coatings for medical devices.
Medicine: Plays a role in the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of high-purity silicon for electronics and photovoltaic cells .
Mécanisme D'action
The mechanism of action of trichloro(ethoxy)silane primarily involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The compound reacts with water or alcohols to form silanols, which can further condense to form siloxane networks. This reactivity is harnessed in various applications, from surface coatings to the synthesis of complex silicon-based materials .
Comparaison Avec Des Composés Similaires
Triethoxysilane: Similar in structure but contains ethoxy groups instead of chlorine atoms.
Tetrachlorosilane: Contains four chlorine atoms and is used in similar applications but has different reactivity.
Hexaethoxydisiloxane: Contains two silicon atoms and is used in the synthesis of siloxane polymers.
Uniqueness: Trichloro(ethoxy)silane is unique due to its combination of ethoxy and chlorine groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over hydrolysis and condensation reactions .
Propriétés
Numéro CAS |
1825-82-7 |
|---|---|
Formule moléculaire |
C2H5Cl3OS |
Poids moléculaire |
183.5 g/mol |
Nom IUPAC |
trichloro(ethoxy)-λ4-sulfane |
InChI |
InChI=1S/C2H5Cl3OS/c1-2-6-7(3,4)5/h2H2,1H3 |
Clé InChI |
WGFFRGRJYDJNNR-UHFFFAOYSA-N |
SMILES |
CCO[Si](Cl)(Cl)Cl |
SMILES canonique |
CCOS(Cl)(Cl)Cl |
Key on ui other cas no. |
1825-82-7 |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















